molecular formula C17H14ClN3O4 B2667135 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941957-11-5

2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2667135
CAS No.: 941957-11-5
M. Wt: 359.77
InChI Key: XAXSSPAVGGMPCM-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941957-11-5) is a chemical compound with a molecular formula of C17H14ClN3O4 and a molecular weight of 359.76 g/mol . It features a benzamide core structure substituted with both chloro and nitro groups, linked to a phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety. This specific structure suggests potential as a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar N-phenylpyrrolidinone benzamide scaffolds are of significant interest in scientific research. For instance, structure-guided modifications of analogous molecules have been explored to develop selective inhibitors against parasitic targets, such as the Cryptosporidium parvum N-myristoyltransferase (NMT), highlighting the potential of this chemical class in the development of anti-parasitic agents . The presence of the 2-oxopyrrolidin-1-yl group is a notable feature in various bioactive molecules. Furthermore, its structural framework makes it a candidate for use in cross-dehydrogenative coupling reactions, a method used to access complex ring systems like nine-membered rings, which are valuable in chemical synthesis . Researchers may utilize this compound as a key building block for the synthesis of more complex molecules or as a starting point for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-15-10-13(21(24)25)6-7-14(15)17(23)19-11-3-1-4-12(9-11)20-8-2-5-16(20)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXSSPAVGGMPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the coupling of the nitrated intermediate with 3-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitro and chloro substituents, as well as the pyrrolidinone moiety, may contribute to its binding affinity and specificity for certain proteins or enzymes. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural distinctions from analogs lie in its substitution pattern and appended functional groups. Below is a comparative table highlighting critical differences:

Compound Name Substituents on Benzamide Core Attached Moiety Molecular Weight (g/mol) Notable Functional Groups
2-Chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide 2-Cl, 4-NO₂ 3-(2-oxopyrrolidin-1-yl)phenyl ~345.8 (calculated) Nitro, pyrrolidinone
Indapamide 4-Cl, 3-(aminosulfonyl) N-(2,3-dihydro-2-methyl-1H-indol-1-yl) 365.8 Sulfonamide, indole
Repaglinide 2-Ethoxy, 4-carboxylic acid 2-(3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino) 452.6 Piperidine, ethoxy, carboxylic acid

Key Observations :

  • Nitro vs.
  • Pyrrolidinone vs. Heterocyclic Moieties: The pyrrolidinone ring may confer distinct conformational flexibility and hydrogen-bonding capacity compared to indapamide’s indole or repaglinide’s piperidine systems .

Pharmacological and Physicochemical Properties

  • Solubility: The nitro group and pyrrolidinone may reduce aqueous solubility compared to indapamide’s sulfonamide, which enhances hydrophilicity .
  • Metabolic Stability: Pyrrolidinone rings are prone to oxidation, suggesting faster hepatic clearance than repaglinide’s piperidine, which is more metabolically resistant .

Biological Activity

The compound 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15ClN2O3\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{3}

This structure features a chloro and nitro substituent on the benzamide core, which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Benzamide derivatives often exhibit their effects through:

  • Inhibition of Enzymatic Activity : Many benzamides act as inhibitors of various enzymes, including proteases and kinases, which are critical in cellular signaling pathways.
  • Receptor Modulation : Some studies suggest that compounds with similar structures may act as agonists or antagonists at certain receptors, influencing cellular responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of similar benzamide derivatives. For instance, N-(substituted phenyl)-2-chloroacetamides demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogen substituents enhances lipophilicity, facilitating membrane penetration.

Antifungal Activity

Research indicates that related benzamide derivatives exhibit antifungal properties against pathogens like Candida albicans. The effectiveness often correlates with the molecular structure and substituents on the phenyl ring, suggesting a need for further exploration of this compound in antifungal assays .

Structure-Activity Relationship (SAR)

The SAR studies on benzamides reveal that the position and nature of substituents significantly influence biological activity. For example:

Substituent Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria
4-ChlorophenylHighModerate
4-FluorophenylModerateLow
3-BromophenylHighLow

These findings suggest that the chloro and nitro groups in the target compound may enhance its antimicrobial efficacy .

Case Studies

  • Antimicrobial Screening : A study screened various N-substituted phenyl compounds against E. coli, S. aureus, and C. albicans. Compounds with similar structures to our target showed promising results, indicating potential for this compound .
  • Toxicity Assessment : In toxicity studies involving zebrafish embryos, certain benzamides were evaluated for their safety profile, indicating that modifications to the structure could reduce toxicity while maintaining efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically begins with functionalizing the phenyl ring (e.g., chlorination, nitration) followed by coupling reactions. For example, outlines a similar benzamide derivative synthesized via chlorination of a pyridine derivative and subsequent amide bond formation. Key steps include:

  • Intermediate preparation : Nitration at the 4-position of the benzamide precursor using HNO₃/H₂SO₄ under controlled temperature (0–5°C) .
  • Coupling : Use of coupling agents like HATU or DCC to attach the 3-(2-oxopyrrolidin-1-yl)phenyl moiety. Solvent choice (e.g., DMF, THF) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yield optimization .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • HPLC/MS : To confirm molecular weight and detect impurities (>98% purity threshold) .
  • NMR (¹H/¹³C) : Assign peaks to confirm substituent positions (e.g., nitro group at C4, chloro at C2) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in for analogous nitrobenzamide derivatives .

Q. How can researchers troubleshoot low yields during the final amide coupling step?

  • Methodology :

  • Activation of carboxyl groups : Pre-activate the carboxylic acid using EDCI or HOBt to improve coupling efficiency .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF vs. DCM) to enhance reactant solubility.
  • Temperature control : Perform reactions at 0°C to minimize side-product formation .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition) be systematically addressed?

  • Methodology :

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .
  • Off-target screening : Use kinase profiling panels to confirm selectivity, as non-specific binding is common in benzamide derivatives .
  • Pathway analysis : Map biochemical pathways via tools like KEGG, focusing on bacterial proliferation or kinase signaling, as suggested in .

Q. What computational strategies predict this compound’s binding affinity to bacterial PPTase enzymes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with PPTase active sites (PDB: 3TNG). Prioritize residues like Lys127 and Asp89 for hydrogen bonding .
  • MD simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify conformational shifts .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antibacterial potency?

  • Methodology :

  • Core modifications : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to improve membrane permeability, as seen in .
  • Side-chain optimization : Introduce polar groups (e.g., piperazinyl) to enhance solubility without compromising target binding .

Q. What experimental approaches resolve discrepancies in crystallographic data for nitrobenzamide derivatives?

  • Methodology :

  • High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .
  • Twinned crystal analysis : Use PLATON to detect and model twinning in problematic datasets .

Methodological Challenges & Solutions

Q. How should researchers approach stability studies under physiological conditions?

  • Methodology :

  • Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .
  • Light sensitivity : Conduct UV stability tests (254 nm, 48 hrs) to assess nitro group photoreactivity .

Q. What strategies validate the compound’s mechanism of action in bacterial proliferation assays?

  • Methodology :

  • Gene knockout models : Use PPTase-deficient E. coli strains to confirm target-specific growth inhibition .
  • Rescue experiments : Supplement cultures with exogenous fatty acids to bypass PPTase-dependent pathways .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

StepReagents/ConditionsYield RangeKey Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrs60–75%
Amide CouplingHATU, DIPEA, DMF, rt, 12 hrs45–65%

Table 2 : Analytical Benchmarks

TechniqueCritical ParametersAcceptable Criteria
HPLCC18 column, 30% MeCN/water, 1 mL/minRetention time ±0.2 min
¹H NMRDMSO-d₆, 500 MHzδ 8.2–8.4 ppm (nitro aromatic H)

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